molecular formula C12H16FN3O3 B2686151 Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 2034274-40-1

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2686151
CAS No.: 2034274-40-1
M. Wt: 269.276
InChI Key: PSDFEXCMJGAFEM-UHFFFAOYSA-N
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Description

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H16FN3O3. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis and Photophysical Investigation : Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), a compound related to the query chemical, has been synthesized in a one-pot multi-component reaction involving piperidine. This compound demonstrates interesting photophysical properties, making it a potential probe for determining critical micelle concentrations of surfactants in organized media. Additionally, it has shown in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Alsharif et al., 2018).

Biological Activities

Antimicrobial and Enzyme Inhibition Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic nuclei, have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited good to moderate activity against test microorganisms, demonstrating the compound's utility in developing new antimicrobial agents (Başoğlu et al., 2013).

GPR119 Agonists for Anti-Diabetic Agents : Derivatives of the compound have been investigated as GPR119 agonists, a promising target for anti-diabetic agents. Structural modifications have led to potent compounds demonstrating significant effects in rat oral glucose tolerance tests, lowering plasma glucose excursion and enhancing glucose-dependent insulin secretion (Sato et al., 2014).

Anticancer Potential : Piperidine-substituted benzothiazole derivatives, synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, have shown promising antibacterial activity and photoluminescence properties, indicating potential for further exploration as anticancer agents (Shafi et al., 2021).

Properties

IUPAC Name

ethyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFEXCMJGAFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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